Cas no 108907-44-4 (Benzoic acid,3,5-dihydroxy-4-methoxy-,(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-ylester)

Benzoic acid,3,5-dihydroxy-4-methoxy-,(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-ylester structure
108907-44-4 structure
Nombre del producto:Benzoic acid,3,5-dihydroxy-4-methoxy-,(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-ylester
Número CAS:108907-44-4
MF:C23H20O10
Megavatios:456.398907661438
CID:128209
PubChem ID:467297

Benzoic acid,3,5-dihydroxy-4-methoxy-,(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-ylester Propiedades químicas y físicas

Nombre e identificación

    • Benzoic acid,3,5-dihydroxy-4-methoxy-,(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-ylester
    • (-)-ECG-4''-O-ME
    • Benzoic acid,3,5-dihydroxy-4-methoxy-,(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydrox...
    • (-)-(2R,3R)-5,7-dihydroxy-2-(3',4'-dihydroxy-phenyl)chroman-3-yl 3'',5''-dihydroxy-4''-methoxybenzoate
    • (-)-EPICATECHIN 3-(4'-O-METHYL)GALLATE
    • (-)-epicatechin 3-O-(4'-O-methyl)-gallate
    • 4''-O-methyl-(-)-epicatechin gallate
    • (-)-EPICATECHIN 3-(4''-O-METHYL)GALLATE
    • (-)-Epicatechin 3-(4''-O-Methyl)gallate 〔(-)-ECg-4''-O-Me〕
    • 108907-44-4
    • [(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-methoxybenzoate
    • CHEBI:176148
    • LMPK12020094
    • 3-O-(4-Methylgalloyl)epicatechin
    • (2R,3R)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychroman-3-yl 3,5-dihydroxy-4-methoxybenzoate
    • Epicatechin-3-O-(4-O-methyl)gallate
    • 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychroman-3-yl 3,5-dihydroxy-4-methoxybenzoate
    • 3,5-Dihydroxy-4-methoxy-benzoic acid (2R,3R)-2-(3,4-dihydroxy-phenyl)-5,7-dihydroxy-chroman-3-yl ester
    • Epicatechin 3-O-(4-O-methylgallate)
    • Epicatechin 3-O-(4-methylgallate)
    • [(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-chroman-3-yl] 3,5-dihydroxy-4-methoxy-benzoate
    • BDBM50296237
    • DTXSID001292305
    • CHEMBL159433
    • Renchi: InChI=1S/C23H20O10/c1-31-22-17(28)5-11(6-18(22)29)23(30)33-20-9-13-15(26)7-12(24)8-19(13)32-21(20)10-2-3-14(25)16(27)4-10/h2-8,20-21,24-29H,9H2,1H3/t20-,21-/m1/s1
    • Clave inchi: BXDRTHBTGNNTEW-NHCUHLMSSA-N
    • Sonrisas: COC1=C(O)C=C(C(O[C@H]2[C@@H](C3=CC(O)=C(O)C=C3)OC3=C(C(=CC(O)=C3)O)C2)=O)C=C1O

Atributos calculados

  • Calidad precisa: 456.10600
  • Masa isotópica única: 456.106
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 6
  • Recuento de receptores de enlace de hidrógeno: 10
  • Recuento de átomos pesados: 33
  • Cuenta de enlace giratorio: 5
  • Complejidad: 664
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 2
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 166Ų
  • Xlogp3: 1.9

Propiedades experimentales

  • PSA: 166.14000
  • Logp: 2.83060

Benzoic acid,3,5-dihydroxy-4-methoxy-,(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-ylester Literatura relevante

Proveedores recomendados
Changzhou Guanjia Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Changzhou Guanjia Chemical Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Jincang Pharmaceutical (Shanghai) Co., LTD.
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
pengshengyue
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
pengshengyue
Wuhan Comings Biotechnology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Wuhan Comings Biotechnology Co., Ltd.